molecular formula C8H18N2O2Si B3049708 N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide CAS No. 21654-66-0

N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide

Cat. No.: B3049708
CAS No.: 21654-66-0
M. Wt: 202.33 g/mol
InChI Key: XJSOFJATDVCLHI-UHFFFAOYSA-N
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Description

N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide is a synthetic organic compound that features a unique combination of acetyl, methyl, and dimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide typically involves the reaction of N-methylacetamide with a dimethylsilylating agent in the presence of an acetylating reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

  • Step 1: Silylation

      Reagents: N-methylacetamide, dimethylsilyl chloride

      Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), temperature around 0-5°C

      Reaction: N-methylacetamide reacts with dimethylsilyl chloride to form N-[[dimethylsilyl]-N-methylacetamide.

  • Step 2: Acetylation

      Reagents: N-[[dimethylsilyl]-N-methylacetamide, acetic anhydride

      Conditions: Room temperature, anhydrous conditions

      Reaction: N-[[dimethylsilyl]-N-methylacetamide reacts with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes the use of larger reactors, automated control systems for maintaining reaction conditions, and purification techniques such as distillation or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other electronegative atoms.

    Substitution: Substituted products where the dimethylsilyl group is replaced by the nucleophile.

Scientific Research Applications

N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing acetyl and dimethylsilyl groups into target molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and dimethylsilyl groups can modulate the activity of these targets by altering their conformation or binding affinity. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-N-methylacetamide
  • N-dimethylsilyl-N-methylacetamide
  • N-acetyl-N-dimethylsilylacetamide

Uniqueness

N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide is unique due to the presence of both acetyl and dimethylsilyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and stability, which can be advantageous in synthetic and industrial processes.

Properties

IUPAC Name

N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2Si/c1-7(11)9(3)13(5,6)10(4)8(2)12/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSOFJATDVCLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)[Si](C)(C)N(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944249
Record name N,N'-(Dimethylsilanediyl)bis(N-methylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21654-66-0
Record name N,N′-(Dimethylsilylene)bis[N-methylacetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21654-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(Dimethylsilylene)bis(N-methylacetamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021654660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(Dimethylsilanediyl)bis(N-methylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(dimethylsilylene)bis[N-methylacetamide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide
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